3-ethyl-2-hydrazinoquinazolin-4(3H)-one
Overview
Description
Scientific Research Applications
Enzyme Inhibition Properties
3-Ethyl-2-hydrazinoquinazolin-4(3H)-one and its derivatives have been synthesized and evaluated for their inhibition properties against several metabolic enzymes, including α-glucosidase, acetylcholinesterase, and human carbonic anhydrases I and II. These compounds exhibited significant inhibition effects, with Ki values ranging for hCA I and II, AChE, and α-Glu, suggesting their potential application in the design of new inhibitors for these enzymes (Tokalı et al., 2021).
Antifungal and Antimicrobial Activities
Novel quinazolin-4(3H)-one derivatives synthesized from this compound have shown promising antifungal activities. This research provides a foundation for the development of new antifungal agents based on quinazolinone structures (El-Hashash et al., 2015). Additionally, derivatives of this compound have been explored for their antimicrobial properties, indicating their potential in creating new antimicrobial agents (El-Hashash et al., 2011).
Anti-Inflammatory and Analgesic Activities
The synthesis of new 2,3-disubstituted 1,2-dihydroquinazolin-4(3H)-one derivatives, including those based on this compound, has shown that these compounds possess moderate anti-inflammatory activities. Some derivatives exhibited significant effects, with the Co(II) complex showing the highest activity among the tested compounds (Hunoor et al., 2010). This highlights the potential of this compound derivatives in the development of new anti-inflammatory and analgesic agents.
Future Directions
Properties
IUPAC Name |
3-ethyl-2-hydrazinylquinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-2-14-9(15)7-5-3-4-6-8(7)12-10(14)13-11/h3-6H,2,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNOQPRLOBSOQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N=C1NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406987 | |
Record name | 3-ethyl-2-hydrazinoquinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86662-57-9 | |
Record name | 3-ethyl-2-hydrazinoquinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of reacting 3-ethyl-2-hydrazinoquinazolin-4(3H)-one with aldoses in the presented research?
A1: The reaction of this compound with various aldoses (sugars like glucose, galactose etc.) serves as the foundation for synthesizing a series of novel compounds. [] These compounds, classified as aldehydo-sugar hydrazones, are then used as precursors in the multi-step synthesis of 1-(alditol-1-yl)-1,2,4-triazolo-[4,3-a]quinazolin-5(4H)-ones. This research highlights the utility of this compound as a building block in organic synthesis, particularly for creating potentially bioactive molecules with complex structures.
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